molecular formula C36H28N2 B13140575 4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline

4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline

Cat. No.: B13140575
M. Wt: 488.6 g/mol
InChI Key: DUYKCJMMDVDAOR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline typically involves a multi-step process. One common method is the condensation reaction between dibromobiphenyl and aniline in the presence of potassium carbonate. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves:

Chemical Reactions Analysis

Types of Reactions

4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with proteins and enzymes, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-[4-[4-[4-(4-Aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline is unique due to its extended aromatic system, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific redox characteristics and interactions with aromatic systems .

Properties

Molecular Formula

C36H28N2

Molecular Weight

488.6 g/mol

IUPAC Name

4-[4-[4-[4-[4-(4-aminophenyl)phenyl]phenyl]phenyl]phenyl]aniline

InChI

InChI=1S/C36H28N2/c37-35-21-17-33(18-22-35)31-13-9-29(10-14-31)27-5-1-25(2-6-27)26-3-7-28(8-4-26)30-11-15-32(16-12-30)34-19-23-36(38)24-20-34/h1-24H,37-38H2

InChI Key

DUYKCJMMDVDAOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)C6=CC=C(C=C6)N

Origin of Product

United States

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